3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Description

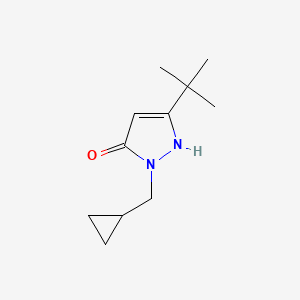

3-(tert-Butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a tert-butyl substituent at position 3, and a cyclopropylmethyl group at position 1 (Figure 1). This compound’s structure combines sterically bulky (tert-butyl) and conformationally constrained (cyclopropylmethyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-tert-butyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11(2,3)9-6-10(14)13(12-9)7-8-4-5-8/h6,8,12H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYHBJXRAKRBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bulky tert-butyl group and a cyclopropylmethyl moiety, which may influence its biological interactions and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrazole ring which contributes to the compound's aromaticity and potential reactivity.

- A tert-butyl group that may introduce steric hindrance, possibly affecting the compound's binding affinity to biological targets.

- A cyclopropylmethyl group , which can enhance lipophilicity and influence pharmacokinetic properties.

Anticancer Potential

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division.

Table 1: Comparison of IC50 Values for Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound A (reference) | HCT116 | 0.08 |

| Compound B (reference) | A549 | 0.06 |

Note: TBD indicates that specific IC50 values for this compound are yet to be reported in the literature.

The biological activity of this compound may be attributed to its ability to disrupt microtubule dynamics. This disruption can lead to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, preliminary data suggests it may inhibit the growth of HeLa cells, although specific quantitative measurements are still needed.

Scientific Research Applications

Medicinal Chemistry Applications

3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol has shown potential in the development of pharmaceuticals due to its structural characteristics that can influence biological activity.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels, suggesting potential use as an anti-inflammatory agent .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 15 | |

| 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide | Anticancer | 10 | |

| 4-(tert-butyl)-1H-pyrazole-3-carboxylic acid | Antimicrobial | 25 |

Materials Science Applications

The unique properties of pyrazole compounds, including their thermal stability and ability to form coordination complexes, make them suitable for applications in materials science.

Case Study: Coordination Chemistry

Research has shown that this compound can act as a ligand in coordination complexes. These complexes have been synthesized and characterized for their potential use in catalysis and as functional materials .

Table 2: Coordination Complexes Formed with Pyrazole Derivatives

| Complex Name | Metal Ion | Application | Reference |

|---|---|---|---|

| [Cu(this compound)₂] | Cu(II) | Catalysis | |

| [Zn(3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide)₂] | Zn(II) | Sensor technology |

Agricultural Chemistry Applications

In agricultural chemistry, pyrazole derivatives are being explored for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

A series of experiments demonstrated that compounds similar to this compound exhibited significant herbicidal activity against common weeds. The compound's mechanism of action appears to involve the inhibition of specific enzymatic pathways essential for plant growth .

Table 3: Herbicidal Efficacy of Pyrazole Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

The cyclopropylmethyl group at position 1 distinguishes the target compound from analogs with alternative alkyl or aryl substituents:

- For example, 3-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (compound 15) exhibits a melting point of 204°C, suggesting higher crystallinity compared to alkyl-substituted analogs .

Substituent Variations at Position 3

The tert-butyl group at position 3 provides steric bulk and metabolic stability. Key comparisons include:

- Thiophen-3-yl substituent (e.g., 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol ): Replacement of tert-butyl with a sulfur-containing heterocycle increases polar surface area (MW = 220.29 g/mol) and may enhance solubility but reduce steric shielding.

- Aryl and heteroaryl groups (e.g., 3-(3,4-dimethoxyphenyl) in compound 17 ): Electron-rich substituents like methoxy groups can modulate electronic properties, affecting reactivity and intermolecular interactions.

Key Observations:

- Synthetic Efficiency : High-purity (>95%) analogs in were synthesized under mild conditions (90°C, 5–7 hours), suggesting feasible scalability for the target compound.

- Physical State : Pyridin-2-yl derivatives () are solid at room temperature (melting points 163–204°C), whereas carbamate-linked analogs () are oils, indicating substituent-dependent phase behavior.

Structure-Activity Relationships (SAR)

- Steric Effects : The tert-butyl group in the target compound likely enhances metabolic stability by shielding the pyrazole core from enzymatic degradation, as seen in kinase inhibitors like compound 11b .

- Hydrogen Bonding : Hydroxyl and carbamate groups (e.g., ) facilitate interactions with polar residues in proteins, critical for inhibitory activity.

Preparation Methods

Synthesis of 1-(cyclopropylmethyl)-1H-pyrazole Intermediate

A key intermediate, 1-(cyclopropylmethyl)-1H-pyrazole , is prepared by functionalizing pyrazole at the nitrogen with a cyclopropylmethyl group. This can be achieved via alkylation reactions:

- General Procedure : The pyrazole nitrogen is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base such as cesium carbonate in acetonitrile at elevated temperatures (~80 °C) to afford the N-substituted pyrazole with high yields (~98%).

Introduction of the tert-Butyl Group at C3

The tert-butyl substituent at the 3-position of the pyrazole ring is introduced through electrophilic substitution or via palladium-catalyzed cross-coupling reactions involving boronate esters:

Borylation and Coupling : The pyrazole ring can be converted to a boronate ester derivative at the 4-position (adjacent to C3), which then undergoes palladium-catalyzed coupling with tert-butyl-containing electrophiles or organometallic reagents under mild conditions.

Alternative Alkylation : Direct alkylation of the pyrazole ring at C3 with tert-butyl electrophiles under basic conditions is another approach, though regioselectivity must be carefully controlled.

Hydroxylation at C5 Position

The 5-hydroxy substituent is introduced by selective hydroxylation of the pyrazole ring:

Direct Hydroxylation : Oxidative conditions or nucleophilic substitution on a halogenated pyrazole precursor at the 5-position can yield the 5-ol functionality.

Precursor Approach : Starting from 5-halo-pyrazole derivatives, nucleophilic displacement with hydroxide or controlled hydrolysis can afford the 5-hydroxy pyrazole.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Alkylation of pyrazole | Cyclopropylmethyl bromide, Cs2CO3, MeCN, 80 °C | 1-(cyclopropylmethyl)-1H-pyrazole | ~98 | High regioselectivity for N1 substitution |

| 2 | Borylation of pyrazole | Pd catalyst, boronate ester formation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(cyclopropylmethyl)-1H-pyrazole | ~95 | Prepares for tert-butyl coupling |

| 3 | Cross-coupling with tert-butyl electrophile | Pd catalyst, base, appropriate solvent | 3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazole | Variable | Requires optimization for regioselectivity |

| 4 | Hydroxylation at C5 | Hydroxide ion or oxidative conditions | 3-(tert-butyl)-1-(cyclopropylmethyl)-1H-pyrazol-5-ol | Variable | Selective hydroxylation step |

Research Findings and Optimization Notes

The N-alkylation step is generally high yielding and straightforward, with cesium carbonate as a preferred base due to its strong basicity and solubility in organic solvents.

The borylation and subsequent cross-coupling steps require palladium catalysts such as Pd2(dba)3 with ligands like XantPhos to achieve efficient C–C bond formation at the pyrazole ring. Reaction conditions typically involve toluene or acetonitrile at elevated temperatures (80–110 °C).

Hydroxylation at the 5-position is often performed on halogenated pyrazole intermediates to ensure regioselectivity. The use of mild nucleophiles or controlled oxidation prevents overreaction or degradation of the sensitive pyrazole core.

Purification is commonly achieved by flash chromatography or mass-directed reverse-phase chromatography to isolate the target compound in high purity.

Yields for the final hydroxylated product vary depending on the substrate and conditions but are generally moderate to good (25–70%) after optimization.

Summary Table of Key Reaction Parameters

| Reaction Step | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| N-Alkylation | Cs2CO3 | MeCN | 80 | Overnight (12 h) | ~98 | High selectivity for N1 |

| Borylation | Pd2(dba)3, XantPhos | MeCN or Toluene | 80–110 | Overnight | ~95 | Efficient boronate ester formation |

| Cross-Coupling | Pd catalyst, base | Toluene/MeCN | 80–110 | Overnight | 50–70 | Requires ligand optimization |

| Hydroxylation | Hydroxide or oxidant | Aqueous/organic | RT to 50 | Several hours | 25–60 | Regioselective hydroxylation |

Q & A

Q. How does polymorphism impact the physicochemical properties of this compound, and what methods detect polymorphic forms?

- Methodological Answer :

- XRPD : Differentiate polymorphs via distinct diffraction patterns (e.g., peaks at 2θ = 12.3°, 15.7°) .

- DSC : Measure melting point variations (e.g., Form I: 100–103°C vs. Form II: 95–98°C) .

- Solubility studies : Assess bioavailability differences between polymorphs in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.